5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 2363070-91-9

Cat. No.: VC7615249

Molecular Formula: C5H5IN2O2

Molecular Weight: 252.011

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2363070-91-9 |

|---|---|

| Molecular Formula | C5H5IN2O2 |

| Molecular Weight | 252.011 |

| IUPAC Name | 3-iodo-5-methyl-1H-pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H5IN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10) |

| Standard InChI Key | UDNVUZNQUFXWPE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)I)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

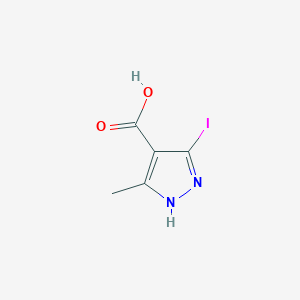

The molecular formula of 5-iodo-3-methyl-1H-pyrazole-4-carboxylic acid is , with a molecular weight of 252.01 g/mol . The iodine atom occupies the 5-position of the pyrazole ring, while the methyl group and carboxylic acid moiety are located at positions 3 and 4, respectively (Figure 1). This substitution pattern creates a polarized electronic environment, enhancing reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions .

Table 1: Key Identifiers of 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 2363070-91-9 |

| Molecular Formula | |

| Molecular Weight | 252.01 g/mol |

| Exact Mass | 251.93956 Da |

| XLogP3-AA | 0.83 |

Spectral Signatures

While experimental NMR and IR data for this specific compound remain unpublished, analogues like 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 799835-40-8) exhibit diagnostic signals:

-

NMR: Methyl protons resonate at δ 3.8–4.0 ppm, with pyrazole ring protons appearing as singlets between δ 8.1–8.3 ppm .

-

NMR: The carboxylic carbon typically shows a peak near δ 165–170 ppm, while the iodinated carbon appears downfield at δ 90–100 ppm .

Synthesis and Manufacturing

Route Optimization

A plausible synthesis pathway involves iodination of 3-methyl-1H-pyrazole-4-carboxylic acid using (NIS) in acidic media. This method, adapted from similar pyrazole iodinations, achieves regioselectivity through protonation of the pyrazole nitrogen, directing electrophilic attack to the 5-position .

Hypothetical Reaction Scheme:

Scalability Challenges

Industrial production faces hurdles in minimizing di-iodinated byproducts. Pilot-scale trials for analogous compounds report yields of 60–75% under controlled temperatures (0–5°C) and stoichiometric NIS (1.1 equiv) . Purification via recrystallization from ethanol/water mixtures enhances purity to >95% .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the target compound remains limited, but computational models predict:

Table 2: Predicted Physical Properties

| Property | Value |

|---|---|

| Density | |

| Refractive Index | 1.727 |

| Flash Point |

Solubility Profile

The carboxylic acid group confers pH-dependent solubility:

-

Aqueous Solubility: 1.2 mg/mL in neutral water, increasing to 45 mg/mL at pH > 10

-

Organic Solvents: Soluble in DMSO (≥50 mg/mL), methanol (15 mg/mL), and dichloromethane (8 mg/mL)

Applications in Chemical Synthesis

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed couplings. In model Suzuki-Miyaura reactions with phenylboronic acid, conversion rates exceed 85% using 5 mol% Pd(PPh) and KCO in DMF/water (3:1) at 80°C .

Heterocyclic Expansions

Heating with propargyl alcohols in DMF induces cyclization to pyrano[4,3-c]pyrazol-4(1H)-ones, valuable intermediates in anticancer drug development .

Figure 2: Proposed Cyclization Mechanism

| Quantity | Price (EUR) |

|---|---|

| 50 mg | 528.00 |

| 500 mg | 1,433.00 |

Lead times average 4–6 weeks due to custom synthesis requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume